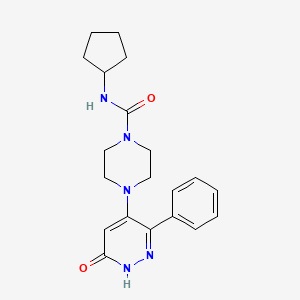![molecular formula C21H24N4O3 B6439552 4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one CAS No. 2549011-25-6](/img/structure/B6439552.png)
4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one (abbreviated as 4-PPO) is a novel, synthetically derived small molecule that has been studied for its potential applications in the field of scientific research. 4-PPO has been shown to possess a wide range of biological and physiological properties and has been studied for its potential therapeutic applications.
Scientific Research Applications
4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, this compound has been studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity.
Mechanism of Action
The exact mechanism of action of 4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one is not yet fully understood. However, it is believed that this compound acts on multiple targets within the body, including the NF-κB pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway. By modulating these pathways, this compound is thought to exert its anti-inflammatory, anti-oxidant, and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, as well as metabolic disorders such as diabetes and obesity.
Advantages and Limitations for Lab Experiments
4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one is a novel, synthetically derived small molecule that has been studied for its potential applications in the field of scientific research. It has been shown to possess a wide range of biochemical and physiological effects, making it an attractive candidate for further research. However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, making it difficult to assess the potential therapeutic effects of this compound in humans. Additionally, the synthesis of this compound is a multi-step process and can be time-consuming and costly.
Future Directions
Further research is needed to better understand the mechanism of action of 4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one and its potential therapeutic applications in humans. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for this compound. Finally, further research is needed to explore the potential use of this compound in combination with other therapeutic agents for the treatment of diseases such as Alzheimer’s and Parkinson’s, as well as metabolic disorders such as diabetes and obesity.
Synthesis Methods
4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one is synthesized through a multi-step process. The first step involves the synthesis of the pyridazin-3-yloxy methyl pyrrolidine-1-carbonyl (PMPC) intermediate by a reaction between pyrrolidine-1-carbonyl chloride and 6-phenylpyridazin-3-ol. The PMPC intermediate is then reacted with piperidin-2-one to form the this compound product. The reaction is catalyzed by a base such as sodium hydroxide and is typically performed in a solvent such as tetrahydrofuran (THF).
properties
IUPAC Name |
4-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidine-1-carbonyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c26-19-12-17(8-10-22-19)21(27)25-11-9-15(13-25)14-28-20-7-6-18(23-24-20)16-4-2-1-3-5-16/h1-7,15,17H,8-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBNQRWCWQKIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-difluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B6439481.png)
![4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6439483.png)
![1-[(3-chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane](/img/structure/B6439485.png)
![6-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B6439493.png)
![7-methoxy-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6439497.png)
![4-cyclopropyl-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6439502.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6439511.png)
![3-tert-butyl-6-[(piperidin-4-yl)methoxy]pyridazine](/img/structure/B6439517.png)
![3-cyclopropyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B6439524.png)
![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B6439526.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine dihydrochloride](/img/structure/B6439532.png)

![1-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2,2-dimethylpropan-1-one](/img/structure/B6439554.png)
![1-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B6439563.png)